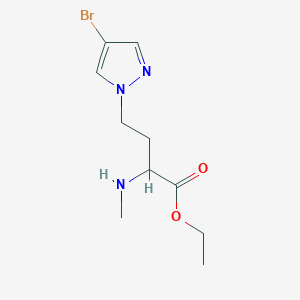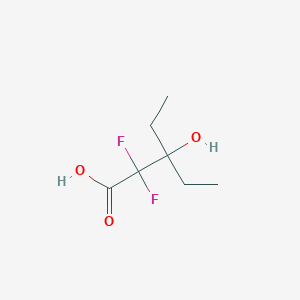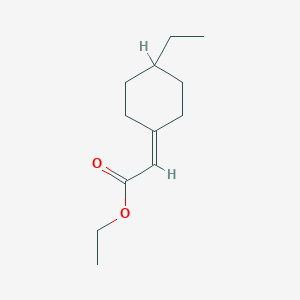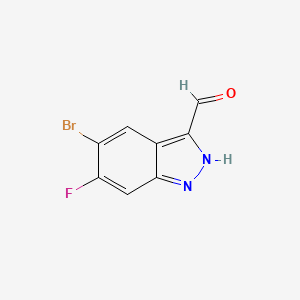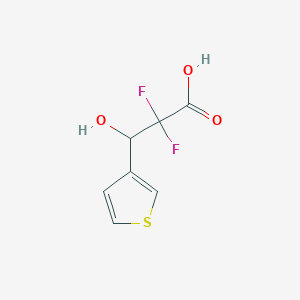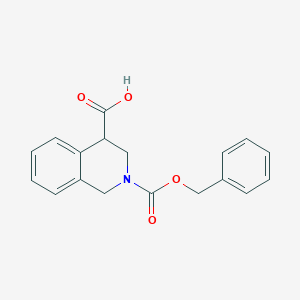
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to a tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted under nucleophilic conditions, often using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like amines can be used.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological pathways. Its structure is similar to that of natural alkaloids, which are known to interact with various biological receptors.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline: The parent compound, lacking the benzyloxycarbonyl and carboxylic acid groups.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
N-Benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
Uniqueness
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-11-19(10-14-8-4-5-9-15(14)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) |
Clé InChI |
MIPKGOADBNIINP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
